Propaphos sulfone

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from extensive photodegradation studies conducted on the parent compound propaphos during the 1970s and 1980s. Fujii and colleagues conducted pioneering research demonstrating that dipropyl 4-(methylthio)phenyl phosphate underwent rapid degradation when exposed to sunlight, with the half-life of the chemical being less than 2 hours under various experimental conditions. This foundational work established that oxidation represented one of the primary degradation pathways for propaphos, leading to the formation of both sulfoxide and sulfone derivatives. The research revealed that degradation pathways included oxidation of the methylthio sulfur to sulfoxide and sulfone derivatives, hydrolysis of the phosphorous-oxygen-phenyl ester, and undefined transformations leading to highly polar products that increased in quantity with time of exposure.

Subsequent investigations by Koshioka and colleagues in 1986 provided more detailed characterization of the photodegradation products, specifically identifying dipropyl 4-(methylsulfonyl)phenyl phosphate as one of the major transformation products formed under xenon lamp irradiation. These studies demonstrated that propaphos was easily decomposed after 60 minutes of irradiation, with oxidation and hydrolysis representing the main reactions involved in the photodegradation process. The wavelengths for 50% recovery in methanol solutions after constant irradiation for 60 minutes were determined to be 318 nanometers in 12.5 parts per million solutions, 314 nanometers in 100 parts per million solutions, and 312 nanometers in 200 parts per million solutions.

The systematic identification and structural elucidation of this compound was accomplished through gas chromatography-mass spectrometry techniques, which allowed researchers to tentatively identify the compound alongside other photodegradation products including dipropyl 4-(methylsulfinyl)phenyl phosphate and dipropyl 4-(methoxysulfinyl)phenyl phosphate. This analytical approach established the foundation for understanding the complete degradation pathway from the parent thioether compound through sulfoxide intermediate to the terminal sulfone product.

Significance in Organophosphate Research

This compound has emerged as a crucial model compound for understanding the environmental fate and transformation mechanisms of organophosphate pesticides containing sulfur-substituted aromatic rings. The compound represents the terminal oxidation product in the propaphos degradation pathway, demonstrating the complete oxidation sequence from thioether through sulfoxide to sulfone. This transformation sequence has provided researchers with valuable insights into the photochemical and biochemical processes that govern the environmental persistence and degradation of organophosphate compounds.

The formation of this compound through photodegradation processes has contributed significantly to understanding the role of solar radiation in pesticide transformation within agricultural environments. Research has demonstrated that exposure of propaphos to artificial ultraviolet light resulted in very rapid degradation to the same major photoproducts as were generated by exposure to sunlight, including the liberation of carbon-14 labeled carbon dioxide. This finding established that laboratory photodegradation studies could accurately predict environmental transformation pathways for organophosphate compounds.

Properties

CAS No. |

57511-63-4 |

|---|---|

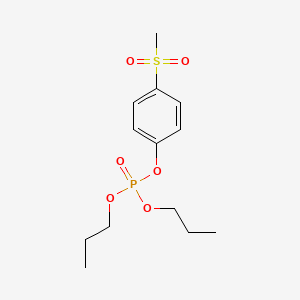

Molecular Formula |

C13H21O6PS |

Molecular Weight |

336.34 g/mol |

IUPAC Name |

(4-methylsulfonylphenyl) dipropyl phosphate |

InChI |

InChI=1S/C13H21O6PS/c1-4-10-17-20(14,18-11-5-2)19-12-6-8-13(9-7-12)21(3,15)16/h6-9H,4-5,10-11H2,1-3H3 |

InChI Key |

OXMCGIWRESILLU-UHFFFAOYSA-N |

SMILES |

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)S(=O)(=O)C |

Canonical SMILES |

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)S(=O)(=O)C |

Other CAS No. |

57511-63-4 |

Origin of Product |

United States |

Scientific Research Applications

Propaphos sulfone is a chemical compound with the molecular formula C13H21O6PS . It is also identified by the CID number 3045250 in PubChem . The search results provide limited information specifically focused on the applications of this compound. However, some related data can be gathered from the search results:

Related Information

- Precursor Compound: this compound is related to propaphos, an organophosphate insecticide formerly used to control insect pests in rice crops, including green grasshoppers, stem borers, and leafhoppers .

- Herbicide Production: A patent discusses a process for producing a herbicide and its intermediate, mentioning a sulfone derivative . While it does not directly specify this compound, it indicates the relevance of sulfones in herbicide development.

- Pesticide Residue Analysis: Studies on pesticide residues in food samples mention various pesticides and methods for their determination . While this compound is not specifically listed in the provided extracts, the techniques and methodologies discussed could be applicable to its analysis. For example, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which involve extraction and cleanup steps using sorbents like PSA, C18, and GCB, are used for pesticide residue analysis .

- Organophosphorus Pesticides Management: Research on organophosphorus pesticides discusses management strategies, environmental transformation risks, and toxicity assessments using multi-class machine learning models . This highlights the broader context of managing and assessing the risks associated with organophosphorus compounds and their transformation products. One study uses EAWAG-BBD to predict environmental transformation products of organophosphorus molecules and ADMETlab 3.0 software to calculate toxicity data .

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

Structural and Functional Similarities

Sulfone groups are critical in modulating chemical stability, solubility, and target interactions. Below is a comparative analysis of Propaphos sulfone with other sulfone-containing compounds:

Table 1: Key Properties of this compound and Analogous Sulfones

| Compound | Primary Application | Key Target/Mechanism | Biological/Chemical Role |

|---|---|---|---|

| This compound | Analytical standard | Not well characterized | Pesticide metabolite/residue testing |

| Sulindac Sulfone | Anti-cancer therapy | VDAC1/2 binding, cGMP PDE inhibition | Apoptosis induction, mTOR suppression |

| AI-2 QS Inhibitors | Bacterial quorum sensing (QS) | LuxP receptor antagonism | Disruption of bacterial communication |

| Sulfone Polymers | Industrial materials | Chemical resistance via high modulus | Environmental stress cracking resistance |

Mechanistic Insights

- This compound : While direct mechanistic studies are sparse, its sulfone group may enhance metabolic stability compared to its parent compound, Propaphos. This is analogous to Sulindac sulfone, which resists cyclooxygenase (COX) metabolism while retaining apoptotic activity .

- Sulindac Sulfone: Binds voltage-dependent anion channels (VDAC1/2) to inhibit mTOR signaling and activates apoptosis via cGMP-PKG-JNK1 pathways .

- AI-2 QS Inhibitors : Sulfone groups in these compounds interact with Arg215/Arg310 residues in the LuxP receptor, critical for disrupting bacterial communication . This highlights the sulfone group's role in precise molecular recognition, a feature that may extend to this compound in pesticide-target interactions.

- Sulfone Polymers (e.g., Radel® PPSU): Exhibit superior chemical resistance due to high modulus and glass fiber reinforcement .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Propaphos sulfone in environmental samples, and how should validation parameters be optimized?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for sulfone derivatives. For validation, include parameters such as limit of detection (LOD: 0.01–0.05 µg/L), limit of quantification (LOQ: 0.1 µg/L), matrix effects (e.g., soil vs. water), and recovery rates (70–120%) . Use isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix interference . Chromatographic conditions (e.g., C18 column, gradient elution with 0.1% formic acid in acetonitrile/water) should be optimized to resolve this compound from co-eluting metabolites .

Q. How can researchers distinguish this compound from its parent compound (Propaphos) and other metabolites during residue analysis?

- Methodology : Employ high-resolution mass spectrometry (HRMS) to differentiate sulfone derivatives based on exact mass (e.g., this compound: m/z 305.0 → 221.0/141.0 vs. Propaphos: m/z 289.1 → 205.1/91.1) . Use fragmentation patterns and retention time shifts (e.g., this compound elutes later than Propaphos due to increased polarity) . Confirm identity via certified reference standards (e.g., this compound Standard, CAS 57511-63-4) .

Q. What are the critical storage conditions for this compound standards to ensure long-term stability?

- Methodology : Store this compound standards at –20°C in amber vials to prevent photodegradation. Conduct stability tests under varying temperatures (4°C, 25°C) and humidity levels (40–80%) over 6–12 months. Monitor degradation via periodic LC-MS analysis and compare peak areas against freshly prepared standards .

Advanced Research Questions

Q. How do soil microbial communities influence the degradation kinetics of this compound, and what experimental designs can isolate biotic vs. abiotic pathways?

- Methodology : Use sterile vs. non-sterile soil microcosms to differentiate microbial degradation from hydrolysis. Measure half-lives (t1/2) under controlled conditions (pH 5–9, 25°C). Employ metagenomic sequencing to identify microbial taxa (e.g., Pseudomonas spp.) expressing sulfone-metabolizing enzymes . Include triplicate samples and negative controls (autoclaved soil) to validate reproducibility .

Q. What statistical approaches are suitable for resolving contradictions in this compound toxicity data across studies?

- Methodology : Apply meta-analysis techniques to harmonize datasets, adjusting for variables like exposure duration, species sensitivity (e.g., Daphnia magna vs. Danio rerio), and detection methods. Use Bayesian hierarchical models to account for inter-study variability. Validate findings via dose-response modeling (e.g., EC50 comparisons) .

Q. How can researchers design experiments to identify unknown transformation products of this compound in aquatic systems?

- Methodology : Use suspect screening with HRMS libraries (e.g., NIST Tandem Mass Spectral Database) and nontarget workflows (e.g., isotope pattern filtering). Spike water samples with this compound and incubate under simulated sunlight (UV irradiation) or anaerobic conditions. Monitor temporal changes in chromatographic profiles and annotate unknowns via fragmentation tree analysis .

Q. What are the best practices for validating this compound extraction efficiency in complex matrices like plant tissues?

- Methodology : Optimize QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols by testing solvent combinations (e.g., acetonitrile with 1% acetic acid) and cleanup sorbents (e.g., PSA for plant pigments). Compare recoveries across spiked concentrations (0.1–10 mg/kg) and matrix types (e.g., leafy greens vs. root vegetables) . Include matrix-matched calibration curves to correct for signal suppression/enhancement .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in this compound’s environmental persistence reported in field vs. lab studies?

- Methodology : Field studies often overestimate persistence due to variable factors (e.g., rainfall, temperature fluctuations). Conduct parallel lab experiments mimicking field conditions (e.g., lysimeter studies) to isolate key variables. Use mixed-effects models to quantify uncertainty and identify confounding factors .

Q. What criteria should guide the selection of detection limits for this compound in regulatory compliance studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.